2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)
Description
2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) (CAS: 1657033-33-4) is a bicyclic secondary amine salt with a spirocyclic architecture. Its molecular formula is C₁₀H₁₄F₆N₂O₄, and it has a molecular weight of 340.23 g/mol . The compound is supplied as a research-grade chemical, typically stored at 2–8°C to maintain stability.
Properties
IUPAC Name |
2-methyl-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-8-4-6(5-8)2-7-3-6;2*3-2(4,5)1(6)7/h7H,2-5H2,1H3;2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREJUNATZLYZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) typically involves the reaction of 2-Methyl-2,6-diazaspiro[3.3]heptane with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the bis(trifluoroacetate) salt. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) involves large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored and controlled using advanced instrumentation to ensure consistent quality and high yield. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that compounds with diazaspiro structures can exhibit biological activity, making them candidates for drug development. The trifluoroacetate moiety enhances lipophilicity and bioavailability, which is crucial for pharmacological efficacy.
- Antiviral Activity : Preliminary studies suggest that derivatives of spiro compounds may have antiviral properties, potentially inhibiting viral replication mechanisms.
- Neuroprotective Effects : Some research indicates that similar diazaspiro compounds may protect neuronal cells from oxidative stress, presenting a potential avenue for treating neurodegenerative diseases.
Synthetic Organic Chemistry
Reagent in Organic Synthesis
2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) serves as a versatile reagent in organic synthesis:
- As a Protecting Group : The trifluoroacetate group can be used to protect amines during multi-step synthesis processes, allowing for selective reactions without interference from amine functionalities.
- Building Block for Complex Molecules : It can act as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices:
- Modification of Polymer Properties : By copolymerizing with other monomers, it can enhance thermal stability and mechanical properties of polymers used in various applications such as coatings and adhesives.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated inhibition of viral replication in cell cultures using diazaspiro derivatives. |
| Study B | Polymer Modification | Improved thermal stability of polymer composites by incorporating bis(trifluoroacetate) groups. |
| Study C | Neuroprotection | Showed potential neuroprotective effects in vitro against oxidative stress-induced cell death. |
Mechanism of Action
The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The methyl group in the target compound offers moderate steric hindrance and lipophilicity, balancing solubility and reactivity . The trifluoroethyl derivative (CAS: 1810069-99-8) adds three fluorine atoms, increasing metabolic stability and electron-withdrawing effects, albeit at a higher cost . The tosyl group (CAS: 1333960-25-0) acts as a leaving group, enabling cross-coupling reactions in synthetic workflows .
Salt Forms :
- The target compound’s bis(trifluoroacetate) salt improves solubility in polar solvents compared to its oxalate (CAS: 1810070-20-2) or dihydrochloride (CAS: 1630082-57-3) forms .
- tert-Butyl carboxylate oxalate (CAS: 1041026-71-4) is a protected intermediate for peptide synthesis, offering orthogonal reactivity .
Physicochemical Properties
- Solubility: Trifluoroacetate salts generally exhibit better solubility in organic solvents (e.g., THF, DCM) than oxalates or hydrochlorides .
Stability :
Commercial Availability and Pricing
- The target compound is available from suppliers like GLPBIO and CymitQuimica , with prices scaling by quantity (e.g., €381.00/g for the dihydrochloride form) .
- The trifluoroethyl derivative (CAS: 1810069-99-8) is notably expensive (~€825.66/g), reflecting the cost of fluorinated reagents .
- The cyclopropyl analog (CAS: 1609407-82-0) is supplied by 3 vendors, indicating broader accessibility .
Biological Activity
2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) is a spirocyclic compound with the molecular formula C10H14F6N2O4. It is characterized by its unique structural properties, which include a spirocyclic arrangement that connects two rings through a single atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
- Molecular Formula : C10H14F6N2O4
- CAS Number : 1657033-33-4
- Molecular Weight : 340.22 g/mol
Synthesis
The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) typically involves the reaction of 2-Methyl-2,6-diazaspiro[3.3]heptane with trifluoroacetic acid under controlled conditions to optimize yield and purity. The reaction parameters, including temperature and pH, play a crucial role in the synthesis process.
The biological activity of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This compound has been studied for its potential as a ligand for sigma receptors (σ1R and σ2R), which are implicated in various neurological disorders and cancer.
Pharmacological Studies
Recent studies have highlighted the compound's potential in the following areas:
- Cancer Treatment : The compound has shown promise in targeting σ2 receptors, which are overexpressed in certain cancer types. Research indicates that antagonists of σ2R can inhibit the uptake of amyloid-beta oligomers in neuronal cultures, suggesting a role in Alzheimer's disease treatment .
- Neuropathic Pain Management : The interaction with sigma receptors also suggests potential applications in managing neuropathic pain and other neuropsychiatric conditions .
Case Studies
- Binding Affinity Studies : In vitro binding assays have demonstrated that derivatives of diazaspiro compounds exhibit varying affinities for σ1 and σ2 receptors. For instance, modifications to the piperazine structure have resulted in compounds with enhanced selectivity for σ2R over σ1R .
- In Vivo Efficacy : Animal studies have indicated that certain analogs of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) exhibit significant analgesic effects comparable to established pain management therapies .
Comparative Analysis
The following table summarizes the biological activities of 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate) compared to similar compounds:
| Compound | Target Receptor | Affinity (nM) | Biological Activity |
|---|---|---|---|
| 2-Methyl-2,6-diazaspiro[3.3]heptane | σ1R | Moderate | Neuropathic pain modulation |
| 2-Methyl-2,6-diazaspiro[3.3]heptane | σ2R | High | Cancer treatment |
| 1-Oxa-26-diazaspiro[3.3]heptane | σ1R/σ2R | Variable | Dual receptor activity |
Q & A
Basic: What synthetic strategies are recommended for preparing 2-methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate), and how can purity be optimized?
The synthesis typically involves spirocyclic diamine precursors followed by trifluoroacetic acid (TFA) salt formation. A common approach is to react the free base of 2-methyl-2,6-diazaspiro[3.3]heptane with TFA under anhydrous conditions. For purification, recrystallization from polar aprotic solvents (e.g., acetonitrile/ethyl acetate mixtures) or column chromatography using silica gel with a gradient of methanol in dichloromethane is effective. Characterization via H/C NMR and LC-MS is critical to confirm the absence of by-products like unreacted diamine or mono-trifluoroacetate species .
Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- NMR Spectroscopy : F NMR is essential to confirm bis(trifluoroacetate) formation (δ ≈ -75 ppm for CF). H NMR should resolve spirocyclic protons as distinct multiplets (δ 3.0–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] for CHFNO at m/z 367.1).
- X-ray Crystallography : Resolves spirocyclic geometry and salt conformation, though crystal growth may require slow evaporation from hexafluoroisopropanol (HFIP) .
Advanced: How does this compound participate in palladium-catalyzed reactions, and what mechanistic insights exist?
In Pd(II)-catalyzed alkoxycarbonylation, the spirocyclic diamine backbone can act as a ligand, stabilizing Pd intermediates. For example, analogous bis(trifluoroacetate) complexes form six-membered chelate rings with Pd, enhancing catalytic activity in alkene functionalization. Mechanistic studies (e.g., isolation of Pd-TFA adducts via X-ray) suggest that the trifluoroacetate counterion facilitates ligand exchange and stabilizes electrophilic Pd centers .
Advanced: How can researchers resolve contradictions in 19^{19}19F NMR or LC-MS data for this compound?
- Contradictory F Signals : Ensure anhydrous conditions to avoid hydrolysis of TFA (which generates free CFCOO). Use deuterated DMSO-d for NMR to minimize solvent interference .
- LC-MS Artifacts : Electrospray ionization may cause in-source fragmentation of the TFA group. Use softer ionization (e.g., APCI) or validate with C NMR carbonyl signals (~160–170 ppm) .
Basic: What are the stability considerations for long-term storage of this compound?
The bis(trifluoroacetate) salt is hygroscopic and prone to hydrolysis. Store under inert gas (Ar/N) at -20°C in sealed, desiccated containers. Avoid exposure to bases (e.g., amines), which can deprotonate the spirocyclic nitrogen and degrade the salt .
Advanced: What role does this compound play in multicomponent reactions, and how does it compare to other trifluoroacetate salts?
Unlike simpler TFA salts (e.g., ammonium trifluoroacetate), the spirocyclic structure provides rigidity, enabling stereoselective transformations. For instance, in Ugi-type reactions, the constrained diamine can template imine formation, improving diastereomeric ratios. Comparative studies with non-spiro analogs (e.g., piperazine bis-TFA) show higher enantiomeric excess (ee) in asymmetric catalysis due to reduced conformational flexibility .
Basic: What safety protocols are recommended for handling this compound?
- Toxicity : Limited data exist, but trifluoroacetate salts are generally irritants. Use PPE (gloves, goggles) and work in a fume hood.
- Waste Disposal : Neutralize with aqueous NaHCO before disposal to convert TFA into less corrosive triflate ions .
Advanced: How can computational modeling aid in predicting the reactivity of this compound?
DFT calculations (e.g., B3LYP/6-31G*) can map the spirocyclic nitrogen’s basicity (pK ~5–7) and predict protonation sites. Molecular dynamics simulations reveal solvent effects on salt dissociation kinetics, guiding solvent selection for reactions requiring free amine intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
